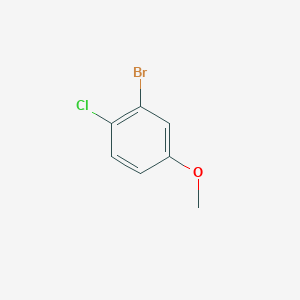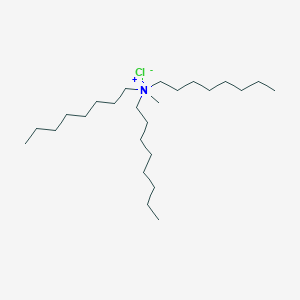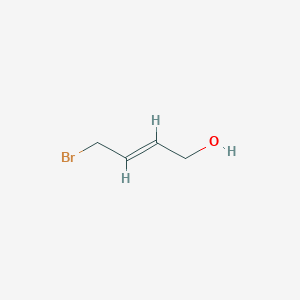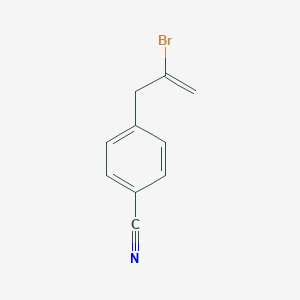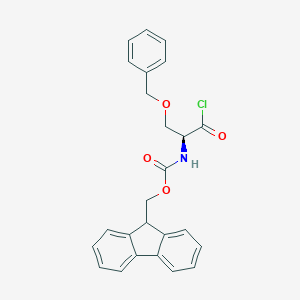
Fmoc-O-benzyl-L-seryl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Fmoc-O-benzyl-L-seryl chloride involves the protection of the amino group of L-serine with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, which typically involve the use of sodium bicarbonate in aqueous dioxane or dimethylformamide (DMF) . The benzyl group is then introduced to protect the hydroxyl group of L-serine, followed by the conversion of the carboxyl group to an acid chloride using reagents such as thionyl chloride or oxalyl chloride .
Analyse Chemischer Reaktionen
Fmoc-O-benzyl-L-seryl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Hydrolysis: The acid chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include piperidine for deprotection, sodium bicarbonate for neutralization, and thionyl chloride for the formation of the acid chloride . Major products formed from these reactions include Fmoc-protected amino acids, amides, and esters.
Wissenschaftliche Forschungsanwendungen
Fmoc-O-benzyl-L-seryl chloride is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for the amino and hydroxyl groups of amino acids, allowing for the stepwise assembly of peptides on solid supports . This compound is also used in the synthesis of complex peptides and proteins, as well as in the study of protein-protein interactions and enzyme mechanisms . Additionally, it finds applications in medicinal chemistry for the development of peptide-based drugs and in the study of biochemical pathways .
Wirkmechanismus
The mechanism of action of Fmoc-O-benzyl-L-seryl chloride involves the protection of the amino group of L-serine with the Fmoc group, which prevents unwanted side reactions during peptide synthesis . The Fmoc group is introduced through nucleophilic attack by the amine on the highly reactive 9-fluorenylmethyl chloroformate, with chloride as the leaving group . The benzyl group protects the hydroxyl group of L-serine, while the acid chloride group allows for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Fmoc-O-benzyl-L-seryl chloride is similar to other Fmoc-protected amino acids, such as Fmoc-L-alanine and Fmoc-L-phenylalanine . its uniqueness lies in the presence of the benzyl group, which provides additional protection for the hydroxyl group of L-serine . This makes it particularly useful in the synthesis of peptides that contain serine residues, as it prevents unwanted side reactions involving the hydroxyl group .
Similar compounds include:
- Fmoc-L-alanine
- Fmoc-L-phenylalanine
- Fmoc-L-tyrosine
These compounds share the Fmoc protecting group but differ in the side chains of the amino acids they protect .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylmethoxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-24(28)23(16-30-14-17-8-2-1-3-9-17)27-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,29)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSWGDFBUSGOOY-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465296 |
Source


|
| Record name | Fmoc-O-benzyl-L-seryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157506-72-4 |
Source


|
| Record name | Fmoc-O-benzyl-L-seryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



